

# L-364,918: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

L-364,918, also known as Devazepide or MK-329, is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] Its high affinity and selectivity for the CCK1 receptor over the CCK2 receptor make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the CCKergic system in neuroscience.[1][3] This document provides detailed application notes and experimental protocols for the use of L-364,918 in neuroscience research, with a focus on in vitro binding assays and in vivo behavioral studies.

### **Data Presentation**

# Table 1: In Vitro Binding Affinity of L-364,918 for CCK Receptors

This table summarizes the binding affinity (IC50 and Ki values) of L-364,918 for CCK1 (CCK-A) and CCK2 (CCK-B) receptors across various species and tissues. The data highlights the high selectivity of L-364,918 for the CCK1 receptor.



| Receptor<br>Subtype | Species    | Tissue/Ce<br>II Line   | Radioliga<br>nd               | IC50     | Ki            | Referenc<br>e |
|---------------------|------------|------------------------|-------------------------------|----------|---------------|---------------|
| CCK1<br>(CCK-A)     | Rat        | Pancreas               | INVALID-<br>LINKL-<br>364,718 | -        | 0.53 nM       | [4]           |
| CCK1<br>(CCK-A)     | Rat        | Pancreatic<br>Acini    | CCK-8                         | 1.7 nM   | -             | [5]           |
| CCK1<br>(CCK-A)     | Bovine     | Gallbladder            | [125I]CCK-<br>8               | 45 pM    | -             | [1]           |
| CCK1<br>(CCK-A)     | Human      | Transfecte<br>d Cells  | [125I]CCK-<br>8               | ~5 nM    | -             | [3]           |
| CCK2<br>(CCK-B)     | Guinea Pig | Brain                  | [125I]CCK-<br>8               | 245 nM   | -             | [1]           |
| CCK2<br>(CCK-B)     | Human      | Transfecte<br>d Cells  | [125I]Gastr<br>in             | >1000 nM | -             | [3]           |
| Benzodiaz<br>epine  | Chicken    | Brain<br>Membrane<br>s | [3H]flunitra<br>zepam         | -        | >10,000<br>nM | [6]           |

# Table 2: In Vivo Applications of L-364,918 in Neuroscience Research

This table provides examples of in vivo studies that have utilized L-364,918 to investigate the role of CCK1 receptors in various physiological and behavioral processes.



| Research<br>Area                   | Species                     | Dose Range    | Route of<br>Administrat<br>ion                        | Key<br>Findings                                                                         | Reference |
|------------------------------------|-----------------------------|---------------|-------------------------------------------------------|-----------------------------------------------------------------------------------------|-----------|
| Satiety and<br>Feeding<br>Behavior | Rat                         | 10-100 μg/kg  | Intraperitonea<br>I (i.p.)                            | Increased intake of a palatable diet, suggesting endogenous CCK is involved in satiety. | [7]       |
| Pancreatic<br>Growth               | Rat, Guinea<br>Pig, Hamster | 25 nmol/kg/h  | Continuous<br>Infusion (s.c.<br>mini-osmotic<br>pump) | Blocked the trophic effects of exogenously infused CCK-8 on the pancreas.               | [4]       |
| Pancreatic<br>Secretion            | Rat                         | 0.5 - 2 mg/kg | Intravenous<br>(i.v.)                                 | Completely blocked meal-induced pancreatic enzyme secretion.                            | [8]       |
| Anxiety                            | Mouse                       | 5 μg/kg       | Intraperitonea<br>I (i.p.)                            | Produced an anxiolytic-like profile in the black/white exploration test.                |           |



| Conditioned<br>Rat<br>Reward | 0.1 mg/kg | Intraperitonea<br>I (i.p.) | Blocked the acquisition of conditioned reward. | [9] |
|------------------------------|-----------|----------------------------|------------------------------------------------|-----|
|------------------------------|-----------|----------------------------|------------------------------------------------|-----|

# Signaling Pathways and Experimental Workflows CCK1 Receptor Signaling Pathway

The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. It can also couple to Gs, activating the adenylyl cyclase pathway.[9][10][11]



Click to download full resolution via product page

Caption: Simplified CCK1 receptor signaling cascade.

### **Experimental Workflow for In Vivo Behavioral Studies**

The following diagram outlines a typical workflow for conducting an in vivo behavioral experiment using L-364,918.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the CCK receptor antagonist L364,718 on pancreatic growth in adult and developing animals PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of L364718, a new CCK antagonist, on amylase secretion in isolated rat pancreatic acini PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cholecystokinin receptor antagonist L364,718 increases food intake in the rat by attenuation of the action of endogenous cholecystokinin PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of CCK antagonist L 364718 on meal-induced pancreatic secretion in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bps.ac.uk [bps.ac.uk]
- To cite this document: BenchChem. [L-364,918: Application Notes and Protocols for Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673718#l-364-918-as-a-pharmacological-tool-in-neuroscience-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com